molecular formula C19H18ClN5O B266043 N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

Numéro de catalogue B266043
Poids moléculaire: 367.8 g/mol
Clé InChI: WVLYGPOXEUFRSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide, also known as TPA023, is a synthetic compound that belongs to the class of benzodiazepine receptor agonists. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in preclinical studies. N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has also been investigated as a potential treatment for alcohol withdrawal syndrome and as an adjunct therapy for opioid addiction.

Mécanisme D'action

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide acts as a selective agonist of the α2 and α3 subtypes of the GABAA receptor, which are known to be involved in the regulation of anxiety and mood. Activation of these receptors by N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide leads to the inhibition of neuronal activity and the reduction of anxiety and depressive symptoms.
Biochemical and Physiological Effects:
N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce alcohol consumption and withdrawal symptoms in animal models. N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has been shown to have a favorable safety profile and does not produce the sedative and motor impairing effects associated with traditional benzodiazepines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide is its selectivity for the α2 and α3 subtypes of the GABAA receptor, which reduces the risk of adverse effects associated with non-selective benzodiazepines. N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has also been shown to have a favorable safety profile and does not produce the sedative and motor impairing effects associated with traditional benzodiazepines. One limitation of N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide is its limited availability and high cost, which may limit its use in some research applications.

Orientations Futures

There are several potential future directions for research on N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Another direction is to investigate the potential of N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide as a treatment for opioid addiction and other substance use disorders. Further studies are also needed to better understand the mechanism of action and potential side effects of N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide.

Méthodes De Synthèse

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide is synthesized by the reaction of 4-chlorophenylhydrazine with 2-phenylacetyl chloride in the presence of triethylamine to form the intermediate compound, which is then reacted with 2-aminopyrimidine to form N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide. The synthesis of N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has been optimized to achieve high yields and purity, making it suitable for various research applications.

Propriétés

Nom du produit

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

Formule moléculaire

C19H18ClN5O

Poids moléculaire

367.8 g/mol

Nom IUPAC

N-[5-(4-chlorophenyl)-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C19H18ClN5O/c1-12(26)21-18-23-19-22-16(13-7-9-15(20)10-8-13)11-17(25(19)24-18)14-5-3-2-4-6-14/h2-10,16-17H,11H2,1H3,(H2,21,22,23,24,26)

Clé InChI

WVLYGPOXEUFRSD-UHFFFAOYSA-N

SMILES isomérique

CC(=O)NC1=NC2=NC(CC(N2N1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

SMILES

CC(=O)NC1=NC2=NC(CC(N2N1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

SMILES canonique

CC(=O)NC1=NN2C(CC(NC2=N1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.